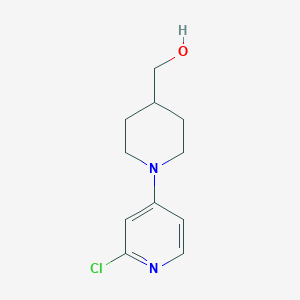
(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol
説明
“(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol” is a chemical compound that has drawn attention in scientific research due to its potential as a therapeutic agent. It is a member of pyridines and an organohalogen compound .
Synthesis Analysis
The synthesis of this compound involves the use of 4-chloropyridine and 4-Piperidinemethanol . The latter is a cyclic secondary amine, and its standard molar enthalpies of combustion, sublimation, and formation have been determined .Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring and a pyridine ring. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with a piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
The compound is a liver-targeted, orally available prodrug, which is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . It selectively inhibits PCSK9 protein synthesis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.7 g/mol. It is a solid at room temperature . Its melting point is between 59-64 °C .科学的研究の応用
Synthesis and Characterization
Studies on compounds structurally related to “(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol” have been focused on synthesis and characterization techniques. For example, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and similar compounds involves condensation reactions and is characterized by spectroscopic techniques and X-ray crystallography, confirming the structures through crystallographic data analysis (Benakaprasad et al., 2007; Girish et al., 2008). These studies contribute to understanding the structural details of piperidin-4-yl derivatives, including the chair conformation of the piperidine ring and the geometry around sulfur atoms.
Reactivity and Structural Studies
Research on the reactivity of chloropyridines with piperidine in methanol sheds light on their interactions and solvation effects, providing insights into their chemical behavior and potential applications in synthesis (Coppens et al., 2010). Additionally, studies on the crystal structure of related compounds reveal their molecular configurations, such as the chair conformation of the piperidine ring and the types of hydrogen bonds present, which are crucial for understanding their chemical properties and potential applications (Revathi et al., 2015).
Antimicrobial Activity
Some derivatives of 2-chloropyridine, when synthesized with various substituents, have been evaluated for their in vitro antimicrobial activity, showing variable and modest activity against bacterial and fungal strains (Patel et al., 2011). This suggests potential applications of such compounds in developing antimicrobial agents, although further research would be necessary to explore this for “(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol” specifically.
Safety and Hazards
特性
IUPAC Name |
[1-(2-chloropyridin-4-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-11-7-10(1-4-13-11)14-5-2-9(8-15)3-6-14/h1,4,7,9,15H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXCEEZFECAIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



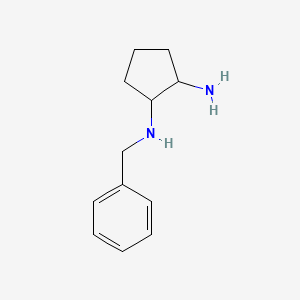
![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)
![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)
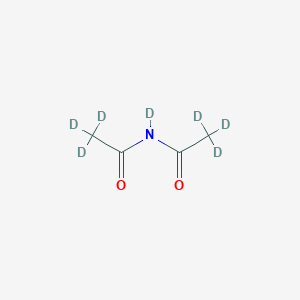

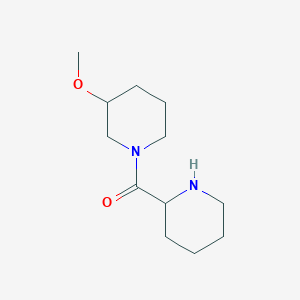
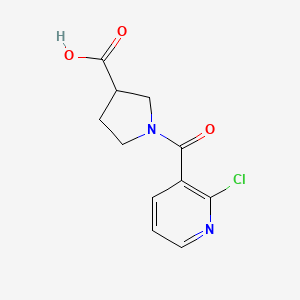
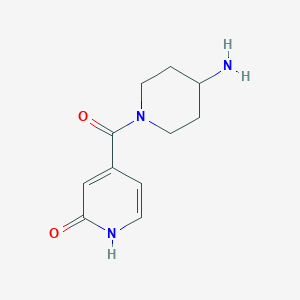

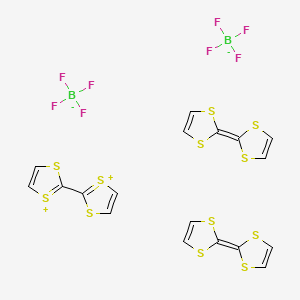
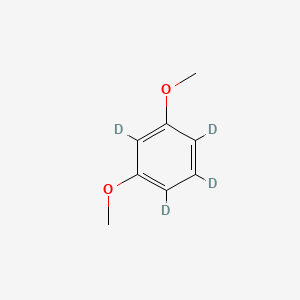
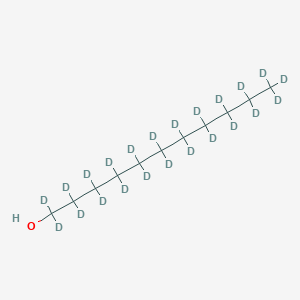
![(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol](/img/structure/B1474437.png)
![(1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474439.png)